BenchChemオンラインストアへようこそ!

Prednisolone-3,20-bisguanylhydrazone

Cardiotonic pharmacology Na+/K+-ATPase inhibition Positive inotropy

Prednisolone-3,20-bisguanylhydrazone (PBGH, also coded Sü 379 BAYER) is a semi-synthetic steroid derivative in which the 3- and 20-keto groups of prednisolone are converted to guanylhydrazone moieties. Unlike the parent glucocorticoid prednisolone, PBGH exhibits pronounced digitalis-like cardiotonic activity through inhibition of Na+,K+-ATPase, placing it within the class of non-glycoside cardiotonic steroids.

Molecular Formula C26H42N8O3
Molecular Weight 514.7 g/mol
CAS No. 64-26-6
Cat. No. B14749127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone-3,20-bisguanylhydrazone
CAS64-26-6
Molecular FormulaC26H42N8O3
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCC12CCC3=CC(=NN=C(N)N)C=CC3(C1(C(CC4(C2(CCC4(C(=NN=C(N)N)CO)O)C)C)O)C)C
InChIInChI=1S/C26H42N8O3/c1-21-8-7-16(31-33-19(27)28)12-15(21)6-9-23(3)22(2)10-11-26(37,17(14-35)32-34-20(29)30)24(22,4)13-18(36)25(21,23)5/h7-8,12,18,35-37H,6,9-11,13-14H2,1-5H3,(H4,27,28,33)(H4,29,30,34)/b31-16-,32-17+/t18-,21-,22-,23-,24-,25+,26-/m0/s1
InChIKeyYLNWGJKBPYINAK-DKBVGWADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prednisolone-3,20-bisguanylhydrazone (CAS 64-26-6): A Steroidal Bisguanylhydrazone Cardiotonic with Digitalis-Like Na+,K+-ATPase Inhibition


Prednisolone-3,20-bisguanylhydrazone (PBGH, also coded Sü 379 BAYER) is a semi-synthetic steroid derivative in which the 3- and 20-keto groups of prednisolone are converted to guanylhydrazone moieties [1]. Unlike the parent glucocorticoid prednisolone, PBGH exhibits pronounced digitalis-like cardiotonic activity through inhibition of Na+,K+-ATPase, placing it within the class of non-glycoside cardiotonic steroids [2]. The compound was developed by Bayer AG in the 1960s as part of a program seeking synthetic digitalis replacements, and its pharmacological profile has been characterized in multiple species and tissue preparations [3].

Why Prednisolone-3,20-bisguanylhydrazone Cannot Be Replaced by Prednisolone or Conventional Cardiac Glycosides


The bisguanylhydrazone modification fundamentally reprograms the pharmacodynamic profile of the prednisolone scaffold: the parent compound binds the glucocorticoid receptor and mediates anti-inflammatory and immunosuppressive effects, whereas PBGH shows no glucocorticoid receptor activity and instead binds the phosphorylated conformation of Na+,K+-ATPase to produce digitalis-like positive inotropy [1]. Crucially, PBGH lacks the lactone ring essential for classical cardiac glycoside binding, resulting in a species- and tissue-selectivity spectrum that differs markedly from ouabain, digitoxin, and digoxin [2]. Consequently, PBGH cannot be functionally substituted by either prednisolone (which is inert at the cardiotonic site) or by conventional cardiac glycosides (which exhibit divergent species potency profiles and binding kinetics). The evidence below quantifies these differential properties.

Quantitative Differentiation Evidence for Prednisolone-3,20-bisguanylhydrazone vs. Cardiac Glycosides and Structural Analogs


Positive Inotropic Potency and Lethal Dose Equivalence: PBGH vs. g-Strophanthin (Ouabain) vs. Prednisone-3,20-bisguanylhydrazone (Sü 273)

In isolated guinea-pig papillary muscle and auricle preparations, PBGH (Sü 379) produced positive inotropic effects at a threshold concentration of 10⁻⁸ M, while the prednisone analog Sü 273 required a tenfold higher concentration (10⁻⁷ M) [1]. In continuous infusion lethality studies (Hatcher dose) in guinea-pigs, PBGH was equipotent to the reference cardiac glycoside g-strophanthin (ouabain), whereas Sü 273 was approximately fivefold less potent [1]. This demonstrates that PBGH is not only more potent than its closest structural analog, but matches the gold-standard cardiac glycoside in integrated in vivo cardiotoxicity while possessing a structurally distinct pharmacophore.

Cardiotonic pharmacology Na+/K+-ATPase inhibition Positive inotropy

Na+/K+ Transport Inhibition IC50 in Erythrocytes: PBGH vs. k-Strophanthin vs. Prednisone-Bisguanylhydrazone — Species-Dependent Potency Inversion

In guinea-pig erythrocytes, PBGH inhibited active Na+/K+ transport with an IC50 of 1.4 μM, making it approximately 3-fold more potent than k-strophanthin (IC50 4.1 μM) and 12.4-fold more potent than the prednisone analog (IC50 17.4 μM) [1]. However, in human erythrocytes, this rank order inverted dramatically: k-strophanthin was the most potent (IC50 0.053 μM), followed by PBGH (IC50 63 μM), and the prednisone analog (IC50 190 μM) [1]. PBGH was thus approximately 1,200-fold less potent than k-strophanthin in human cells, while being 3-fold more potent in guinea-pig cells. This species-dependent potency inversion is not observed to this degree with classical cardiac glycosides and represents a unique differential feature of the bisguanylhydrazone series [2].

Species-selective Na+/K+-ATPase inhibition Erythrocyte cation transport Digitalis-like activity

Tissue- and Species-Specific Na+,K+-ATPase Inhibition Spectrum: PBGH vs. Ouabain

Ng et al. (1988) compared the sensitivity of Na+,K+-ATPase preparations from multiple species and tissues to PBGH and ouabain [1]. PBGH inhibited guinea-pig heart Na+,K+-ATPase at the lowest concentrations; ferret heart and ferret kidney enzymes were the least sensitive; dog brain, dog heart, and guinea-pig brain enzymes showed intermediate sensitivity. The rank order of tissue sensitivity for PBGH was: guinea-pig heart > dog brain ≈ dog heart ≈ guinea-pig brain > ferret kidney ≈ ferret heart. This spectrum was markedly different from that of ouabain [1]. Furthermore, in ferret heart Na+,K+-ATPase, low concentrations of PBGH preferentially inhibited [³H]ouabain binding to high-affinity ouabain binding sites (the α(+) isoform), indicating that PBGH can discriminate among ouabain binding site subtypes in a manner distinct from ouabain itself [1].

Na+/K+-ATPase isoenzyme sensitivity Cardiotonic steroid receptor pharmacology Tissue selectivity

Ouabain Receptor Binding Affinity and Competitive Displacement: PBGH vs. Hydroxyprogesterone Derivatives

In a specific radioreceptor assay using [³H]ouabain binding to dog heart particulate fractions, PBGH displaced [³H]ouabain with an IC50 of 6.4 μM [1]. This placed PBGH in a comparable affinity range to certain hydroxyprogesterone derivatives (chlormadinone acetate IC50 2 μM; megestrol acetate IC50 7.4 μM; cyproterone acetate IC50 9 μM; medroxyprogesterone acetate IC50 21 μM), while substantially outperforming cyproterone-17α-OH (IC50 90 μM) [1]. Importantly, PBGH achieved this binding without the 17α-acetate substituent required by the hydroxyprogesterone series, confirming that the bisguanylhydrazone moiety provides an alternative pharmacophore for digitalis receptor engagement [1]. The competitive nature of this interaction was independently verified by Yamamoto (1978), who demonstrated that PBGH inhibition of [³H]ouabain binding is apparently competitive via double reciprocal plot analysis [2].

Digitalis receptor binding Radioreceptor assay Cardiotonic steroid screening

Binding Site Pharmacophore Differentiation: PBGH Binds the Phosphorylated Na+,K+-ATPase Conformation — Not Inhibited by the Parent Steroid Prednisolone

Using [³H]-PBGH binding to crude guinea-pig heart Na+,K+-ATPase preparations, Yamamoto et al. (1978) demonstrated that ATP-dependent PBGH binding (representing 20–25% of total binding) is promoted by Mg²⁺ and inhibited by K⁺, consistent with binding to the phosphorylated enzyme intermediate [1]. In competition experiments with 10 nM [³H]-PBGH, unlabeled PBGH produced 50% inhibition of ATP-dependent binding at 0.1–0.2 μM [1]. Crucially, ATP-dependent PBGH binding was inhibited in a concentration-dependent manner by ouabain but was not inhibited by prednisolone [1]. This establishes that the bisguanylhydrazone modification creates a binding site interaction that is unrecognized by the parent steroid prednisolone, yet overlaps with the ouabain binding site on the phosphorylated conformation of the enzyme [1].

Na+/K+-ATPase phosphorylation-dependent binding Drug-receptor interaction mechanism Steroid pharmacophore specificity

Lactone Ring Independence and Species Sensitivity Inversion: PBGH vs. Digitalis Glycosides

Akera et al. (1979) compared the species sensitivity profiles of PBGH, the semi-synthetic cardiotonic Actodigin (AY-22,241), cassaine, and ouabain [1]. PBGH, which lacks the lactone ring required for classical cardiac glycoside activity, showed a species sensitivity profile similar to cassaine but distinct from ouabain: the rabbit was as insensitive to PBGH as the rat, whereas rabbit and guinea-pig are equally sensitive to digitalis [1]. This indicates that PBGH engages the cardiotonic site through binding determinants that are independent of the lactone ring recognition element, but that these determinants are absent or conformationally restricted in rabbit and rat Na+,K+-ATPase [1]. Additionally, the cardenolide analog literature notes that evidence for an improved therapeutic ratio was obtained for some steroidal bisguanylhydrazones compared to digitalis, although their brief duration of action precluded clinical development [2].

Pharmacophore requirements Species-dependent digitalis sensitivity Cardiotonic receptor evolution

High-Value Application Scenarios for Prednisolone-3,20-bisguanylhydrazone (CAS 64-26-6) in Research and Drug Discovery


Pharmacological Tool for Dissecting Isoform- and Species-Dependent Na+,K+-ATPase Pharmacology

PBGH serves as an orthogonal probe to ouabain for mapping the sensitivity landscape of Na+,K+-ATPase across species and tissues. Its unique rank order of tissue sensitivity (guinea-pig heart >> ferret heart/kidney, with dog and guinea-pig brain intermediate [1]) and its preferential inhibition of α(+) isoform ouabain binding sites in ferret heart [1] make it an essential comparator for laboratories studying isoform-specific cardiotonic steroid action. Combined with its species-dependent erythrocyte potency inversion (3-fold more potent than k-strophanthin in guinea-pig vs. 1,200-fold less potent in human [2]), PBGH enables systematic dissection of the structural determinants of digitalis receptor species specificity.

Non-Glycoside Positive Control in Digitalis Receptor Screening Campaigns

PBGH provides a structurally validated (IC50 6.4 μM in [³H]ouabain displacement [1]), competitive (confirmed by double reciprocal plot [2]), non-lactone positive control for radioreceptor screening assays targeting the digitalis binding site. Its binding is ATP-dependent, Mg²⁺-promoted, and K⁺-inhibited, consistent with engagement of the phosphorylated Na+,K+-ATPase conformation [3]. Unlike hydroxyprogesterone-derived ligands, PBGH does not require 17α-acetate substitution for receptor binding [1], providing a chemically distinct chemotype for hit validation and counter-screening against false positives.

Mechanistic Studies of Cardiotonic Steroid Binding Mode and Conformational Selectivity

The demonstration that PBGH binding is inhibited by ouabain but not by prednisolone [1], and that PBGH preferentially recognizes the phosphorylated enzyme intermediate [1], positions this compound as a conformational probe for Na+,K+-ATPase. Researchers investigating the catalytic cycle of the sodium pump can employ PBGH to stabilize and characterize the phosphorylated conformation, while its rapid binding kinetics (plateau within 1 min, half-life <1 min [1]) enable pulse-chase experimental designs not feasible with slowly equilibrating cardiac glycosides.

Investigating Structure-Activity Relationships for Lactone-Independent Cardiotonic Activity

Because PBGH is devoid of the lactone ring that defines classical cardiac glycosides, yet retains full cardiotonic activity through its bisguanylhydrazone groups [1], it serves as a key reference compound for SAR programs exploring non-glycoside positive inotropes. The observation that rabbit hearts are digitalis-sensitive but PBGH-insensitive [1] provides a functional assay for distinguishing lactone-dependent from lactone-independent binding modes. The bisguanylhydrazone series has also been reported to show evidence of an improved therapeutic ratio relative to digitalis in some analogs [2], making PBGH a benchmark for therapeutic window optimization in this chemical class.

Quote Request

Request a Quote for Prednisolone-3,20-bisguanylhydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.